BCPO, AldrichCPR
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Overview
Description
BCPO, also known as 9,9′-(4,4′-(Phenylphosphoryl)bis-(4,1-phenylene))bis(9H-carbazole), is a compound with the empirical formula C42H29N2OP and a molecular weight of 608.67 g/mol . It is a bipolar host material containing phenylphosphine oxide as an electron-withdrawing moiety and two carbazolyl groups as electron-donating moieties . BCPO is known for its high triplet energy and high glass transition temperature, making it suitable for use in various electronic applications .
Preparation Methods
BCPO can be synthesized through a series of chemical reactions involving the coupling of carbazole derivatives with phenylphosphine oxide . The synthetic route typically involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or cesium carbonate
Chemical Reactions Analysis
BCPO undergoes various types of chemical reactions, including:
Oxidation: BCPO can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can convert BCPO to its reduced forms, altering its electronic properties.
Substitution: Substitution reactions can occur at the carbazole or phenylphosphine oxide moieties, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BCPO has a wide range of scientific research applications, including:
Medicine: BCPO’s unique electronic properties may be explored for use in medical devices and diagnostic tools.
Mechanism of Action
The mechanism by which BCPO exerts its effects involves its interaction with various molecular targets and pathways. BCPO does not exhibit binding to cannabinoid receptors (CB1 and CB2), unlike its precursor β-caryophyllene . Instead, BCPO alters several key pathways involved in cancer development, such as the mitogen-activated protein kinase (MAPK), PI3K/AKT/mTOR/S6K1, and STAT3 pathways . These alterations lead to changes in gene and protein expression, promoting proapoptotic properties and reducing procancer activities .
Comparison with Similar Compounds
BCPO can be compared with other similar compounds, such as:
β-Caryophyllene (BCP): BCP is a natural bicyclic sesquiterpene with significant anticancer and analgesic properties.
Carbazole Derivatives: Compounds like 1,3-bis(N-carbazolyl)benzene (mCBP) and 4,4′-bis(N-carbazolyl)biphenyl (CBP) are similar to BCPO in structure and are also used as host materials in OLEDs.
BCPO’s uniqueness lies in its combination of phenylphosphine oxide and carbazolyl groups, which provide a balance of electron-withdrawing and electron-donating properties, resulting in high triplet energy and thermal stability .
Properties
Molecular Formula |
C42H29N2OP |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
9-[4-[(4-carbazol-9-ylphenyl)-phenylphosphoryl]phenyl]carbazole |
InChI |
InChI=1S/C42H29N2OP/c45-46(32-12-2-1-3-13-32,33-26-22-30(23-27-33)43-39-18-8-4-14-35(39)36-15-5-9-19-40(36)43)34-28-24-31(25-29-34)44-41-20-10-6-16-37(41)38-17-7-11-21-42(38)44/h1-29H |
InChI Key |
QBKVPXLLGMSPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
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